7-Chloro-6-methoxychroman-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
7-chloro-6-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12ClNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3 |
InChI Key |
SKULGNJAWROTHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CCO2)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Chroman 4 Amine Derivatives
Stereoselective Synthesis of Chiral Chroman-4-amines
The synthesis of enantiomerically pure chiral amines is a cornerstone of medicinal chemistry, as the stereochemistry of a molecule is often critical to its biological activity and pharmacological profile. acs.org Chiral chroman-4-amines, in particular, are recognized as vital structural motifs in a variety of biologically active compounds. For instance, derivatives of this scaffold have been identified as potent inhibitors of the Kv1.5 potassium channel and the human bradykinin (B550075) B1 receptor. The development of synthetic routes that provide access to specific stereoisomers of chroman-4-amines with high enantiomeric purity is therefore an area of significant research interest. researchgate.net
A prevalent and effective strategy for the asymmetric synthesis of (R)-chroman-4-amines begins with the corresponding prochiral chroman-4-ones. This approach typically involves an initial enantioselective reduction of the ketone to a chiral (S)-chroman-4-ol, followed by a subsequent inversion of stereochemistry at the C4 position to install the desired (R)-amine group. researchgate.net This two-step sequence allows for precise control over the final stereochemical outcome.
Challenges and Progress in Asymmetric Synthesis
The asymmetric synthesis of chiral chromans, including 7-Chloro-6-methoxychroman-4-amine, presents a distinct set of challenges for synthetic organic chemists, yet considerable progress has been made in overcoming these obstacles. chim.it
Challenges:
A primary challenge lies in achieving high levels of enantioselectivity in the key stereocenter-forming step. While the direct asymmetric reduction of imines or enamines derived from chroman-4-ones is a conceptually straightforward approach, it can be problematic in practice. nih.gov Imines are often more difficult substrates to hydrogenate with high enantioselectivity compared to ketones due to issues such as E/Z isomerization and potential catalyst inhibition by the resulting amine product. acs.orgnih.gov
Furthermore, even when an enantioselective reduction of the ketone is successful, subsequent steps to introduce the amine functionality can lead to a loss of enantiomeric purity. For example, in the conversion of the intermediate (S)-chroman-4-ol to the final (R)-chroman-4-amine, racemization or epimerization can occur if the reaction conditions are not carefully optimized. One report noted a degradation in enantiomeric excess (ee) during the azide (B81097) inversion step under certain conditions. The nature of the substituents on the aromatic ring of the chromanone can also influence the efficiency and selectivity of the reduction step.
Progress:
Significant progress has been made through the development of robust, multi-step synthetic sequences that address these challenges. A highly successful and scalable route involves the enantioselective reduction of the chroman-4-one followed by a stereochemical inversion. researchgate.net
One of the most effective methods for the initial reduction is the Corey-Bakshi-Shibata (CBS) reduction. researchgate.net This protocol uses a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a reducing agent like borane, affording the corresponding (S)-chroman-4-ol in high yield and excellent enantioselectivity. researchgate.net
Following the reduction, the stereocenter is inverted to produce the desired (R)-amine. This is commonly achieved by converting the alcohol into a good leaving group, such as a mesylate, followed by nucleophilic substitution with an azide source (e.g., sodium azide or diphenylphosphoryl azide (DPPA)). The resulting (R)-azidochromane can then be reduced to the target (R)-chroman-4-amine, for example, through Staudinger reaction or hydrogenation.
A crucial advancement in this methodology is the final purification step. While some erosion of enantiomeric excess can occur during the azide inversion, the final amine product can be purified to excellent enantiomeric purity (>99% ee) without the need for chromatography. This is accomplished by forming a diastereomeric salt with a chiral acid, such as (R)-mandelic acid or D-tartaric acid. The desired diastereomer selectively crystallizes from solution, providing a convenient and scalable method for obtaining the highly pure chiral amine salt. researchgate.net This optimized procedure, combining an efficient asymmetric reduction with a reliable purification method, has been successfully applied to a range of substituted chroman-4-ones, demonstrating its generality and utility in drug discovery efforts.
The table below details the results from a study optimizing the synthesis of various (R)-chroman-4-amine salts from their corresponding chroman-4-ones, illustrating the effectiveness of the CBS reduction and chiral salt isolation methodology.
| Entry | Starting Chroman-4-one | (S)-Alcohol %ee | (R)-Amine Salt | Overall Yield (%) | Final %ee |
|---|---|---|---|---|---|
| 1 | Chroman-4-one | 96 | (R)-Mandelic acid | 58 | >99 |
| 2 | 6-Fluorochroman-4-one | 97 | (R)-Mandelic acid | 52 | >99 |
| 3 | 2,2-Dimethylchroman-4-one | 96 | (R)-Mandelic acid | 63 | >99 |
| 4 | 6-Fluoro-2,2-dimethylchroman-4-one | 96 | (R)-Mandelic acid | 61 | >99 |
| 5 | 8-Fluoro-2,2-dimethylchroman-4-one | 96 | (R)-Mandelic acid | 55 | >99 |
| 6 | 6-Chloro-2,2-dimethylchroman-4-one | 96 | D-Tartaric acid | 54 | >99 |
Structure Activity Relationship Sar and Computational Studies of Chroman 4 Amine Scaffolds
Elucidation of Structure-Activity Relationships through Systematic Modifications
Systematic modification of the chroman-4-amine (B2768764) scaffold is a key strategy for probing its interaction with biological targets and optimizing activity. These modifications typically focus on two main areas: the chromane (B1220400) ring itself and the exocyclic amine group at the C-4 position.
Substituents on the aromatic portion of the chromane ring play a critical role in modulating the electronic and steric properties of the molecule, which in turn influences biological activity. Studies on the closely related chroman-4-one scaffold, often the synthetic precursor to chroman-4-amines, have provided foundational SAR insights. For instance, research on chroman-4-one inhibitors of the enzyme Sirtuin 2 (SIRT2) has shown that larger, electron-withdrawing substituents at the C-6 and C-8 positions are favorable for inhibitory activity. acs.orgnih.gov The most potent inhibitor in one such study was a 6,8-dibromo substituted analog, highlighting the positive effect of halogenation. nih.gov Conversely, a 7-fluoro substituted chroman-4-one exhibited only weak inhibitory activity. acs.org
For the chroman-4-amine series, specific substitutions have been shown to be important for activity against enzymes like butyrylcholinesterase (BuChE), a target in Alzheimer's disease research. A study of gem-dimethylchroman-4-amine derivatives found that a methoxy (B1213986) group at the C-8 position (8-OMe) resulted in the highest inhibitory activity against BuChE, while a C-6 methyl group conferred moderate activity. researchgate.net
The specific compound, 7-Chloro-6-methoxychroman-4-amine, features an electron-withdrawing chlorine atom at C-7 and an electron-donating methoxy group at C-6. In other heterocyclic systems like 4-aminoquinolines, a 7-chloro substituent is crucial for antimalarial activity, being as effective as 7-bromo or 7-iodo analogs, whereas 7-methoxy derivatives are often inactive. nih.gov The combination of the electron-withdrawing nature of the chloro group and the electron-donating, hydrogen-bond accepting capability of the methoxy group in this compound creates a unique electronic and steric profile that would require specific biological assays to fully characterize.
Table 1: Effect of Chromane Ring Substitutions on Biological Activity of Chroman Derivatives
| Position | Substituent | Scaffold | Target | Effect on Activity | Reference |
| C-6, C-8 | Dibromo | Chroman-4-one | SIRT2 | Potent Inhibition (IC₅₀ = 1.5 µM) | nih.gov |
| C-8 | Methoxy (-OMe) | gem-dimethylchroman-4-amine | BuChE | High Inhibition (IC₅₀ = 7.6 µM) | researchgate.net |
| C-6 | Methyl (-CH₃) | gem-dimethylchroman-4-amine | BuChE | Moderate Inhibition (IC₅₀ = 52 µM) | researchgate.net |
| C-7 | Fluoro (-F) | Chroman-4-one | SIRT2 | Weak Inhibition | acs.org |
| C-2 | Bulky groups (e.g., Phenyl) | Chroman-4-one | SIRT2 | Decreased Inhibition | acs.org |
The primary amine at the C-4 position is a critical pharmacophoric feature, capable of forming key hydrogen bonds and electrostatic interactions with biological targets. Modification of this group is a common strategy to alter potency, selectivity, and pharmacokinetic properties. N-acylation and N-alkylation are two fundamental transformations.
N-acylation converts the primary amine into an amide, which can change its hydrogen bonding capacity and introduce new interaction points. nih.gov N-alkylation can also modulate activity; for example, propargylation (the addition of a propargyl group) of gem-dimethylchroman-4-amines was explored to impart inhibitory activity against monoamine oxidase (MAO), as the propargyl amine moiety is a known pharmacophore for MAO inhibitors. researchgate.net While these specific derivatives showed only moderate activity, the study demonstrates the principle of tuning biological targets through amine modification. researchgate.net
Table 2: Examples of Amine Moiety Modifications and Their Rationale
| Modification Type | Reagent Example | Resulting Moiety | Rationale | Reference |
| N-Alkylation | Propargyl bromide | N-propargylamine | Introduce pharmacophore for MAO inhibition | researchgate.net |
| N-Alkylation | Alcohols | N-alkylamine | Modulate basicity and steric profile | nih.gov |
| N-Acylation | Acyl chlorides / Anhydrides | Amide | Alter H-bonding, introduce new interactions | nih.govnih.gov |
Molecular Modeling and Docking Simulations
Computational techniques like molecular docking are invaluable for predicting and rationalizing the interactions between small molecules like this compound and their protein targets. researchgate.net These methods help to visualize binding poses and estimate binding affinity before undertaking costly synthesis.
For the chroman-4-amine scaffold, docking studies predict several key interactions. The amine group is a primary site for forming hydrogen bonds and salt bridges with acidic residues (e.g., Asp, Glu) in a receptor's active site. The oxygen atom in the chromane ring can also act as a hydrogen bond acceptor. The benzene (B151609) ring portion of the scaffold provides a surface for hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
In the case of this compound, the C-6 methoxy group could engage in additional hydrogen bonding as an acceptor, while the C-7 chloro group can participate in halogen bonding or other hydrophobic/electrostatic interactions, potentially enhancing binding affinity. Docking studies of a related 7-hydroxy-6-methoxy-2H-chromen-2-one into the lipoxygenase (LOX) enzyme active site revealed significant molecular interactions that rationalized its inhibitory activity. nih.gov
Molecular docking provides a static picture of the ligand-receptor complex. To understand the dynamic nature of this interaction, molecular dynamics (MD) simulations are often employed. nih.gov MD simulations can assess the stability of the predicted binding pose over time and reveal alternative conformational preferences of the ligand within the active site. nih.gov
The chromane ring is not planar, and its preferred conformation can influence the orientation of substituents and thus its binding mode. acs.org Conformational analysis, whether through computational methods or experimental techniques, is essential for understanding how the three-dimensional shape of molecules like this compound dictates their biological function. nih.govyoutube.com The relative orientation of the C-4 amine (axial vs. equatorial) is a key conformational feature that would significantly impact its ability to interact with a target protein.
Quantum Chemical Calculations and Theoretical Studies
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic properties of a molecule, which underpin its reactivity and interactions. nih.govresearchgate.net For novel compounds like this compound, DFT studies can predict a range of properties before they are measured experimentally.
Typical applications of DFT in this context include the optimization of the molecule's three-dimensional geometry and the calculation of its electronic structure. This can reveal information about the distribution of electron density, which is often visualized as a Molecular Electrostatic Potential (MESP) map. The MESP map highlights electron-rich (negative potential) and electron-poor (positive potential) regions, indicating likely sites for electrostatic interactions and hydrogen bonding.
Furthermore, DFT is used to calculate Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. rsc.org Theoretical calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to confirm the structure. researchgate.net Although no specific quantum chemical studies have been published for this compound, the application of these methods to related chromene and chromanone derivatives is well-documented, demonstrating their utility in characterizing this class of compounds. nih.govresearchgate.netrsc.org
Electronic Structure and Reactivity Analysis
The electronic structure and reactivity of this compound are primarily dictated by the interplay of the substituents on the aromatic ring and the amine group at the 4-position. The methoxy group (-OCH3) at the 6-position is a strong electron-donating group through resonance, increasing the electron density of the benzene ring, particularly at the ortho and para positions. Conversely, the chloro group (-Cl) at the 7-position is an electron-withdrawing group through induction, while also being a weak deactivator in electrophilic aromatic substitution. savemyexams.comyoutube.com
This push-pull electronic effect created by the methoxy and chloro substituents modulates the electron density and reactivity of the entire chroman scaffold. The increased electron density from the methoxy group can enhance the nucleophilicity of the aromatic ring, potentially influencing its interaction with biological targets. The amine group at the 4-position is a key site for interactions, and its basicity and nucleophilicity will be influenced by the electronic effects of the substituents on the aromatic ring. Computational studies using methods like Density Functional Theory (DFT) can provide quantitative measures of these effects, such as molecular electrostatic potential maps and frontier molecular orbital energies (HOMO-LUMO), to predict sites of reactivity and potential intermolecular interactions.
Binding Free Energy Calculations (e.g., MM/GBSA)
To understand the binding affinity of this compound with a potential biological target, computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed. This method is a popular approach for estimating the free energy of binding of a small ligand to a macromolecule. acs.org It offers a balance between accuracy and computational cost, making it a valuable tool in drug discovery. frontiersin.org
The MM/GBSA method calculates the binding free energy (ΔG_bind) by combining the molecular mechanics energies of the components with continuum solvation models. The calculation is typically performed on a series of snapshots taken from a molecular dynamics (MD) simulation of the protein-ligand complex. The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states.
The total free energy for each species is composed of the following terms:
ΔE_MM : The molecular mechanics energy in the gas phase, which includes internal energies (bond, angle, and dihedral) and intermolecular energies (van der Waals and electrostatic).
ΔG_solv : The solvation free energy, which is further divided into a polar and a nonpolar component. The polar part is calculated using the Generalized Born (GB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA).
-TΔS : The conformational entropy change upon binding, which is often the most computationally expensive term to calculate and is sometimes omitted when comparing similar ligands.
For this compound, an MM/GBSA study would involve:
Docking the compound into the active site of a target protein.
Running an MD simulation of the resulting complex to sample its conformational space.
Calculating the individual energy terms for the complex, protein, and ligand over the simulation trajectory.
Averaging these values to obtain the final binding free energy.
Spectroscopic Investigations of Molecular Interactions (e.g., STD-NMR Experiments)
Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) spectroscopy is a powerful experimental technique for studying the binding of small molecule ligands to macromolecular receptors, such as proteins. It is particularly well-suited for identifying binding events and mapping the binding epitope of a ligand, especially for weak to medium affinity interactions.
The STD-NMR experiment relies on the transfer of saturation from the protein to a bound ligand. The experiment proceeds as follows:
A selective radiofrequency pulse is used to saturate a region of the NMR spectrum where only protein resonances appear.
This saturation spreads throughout the protein via spin diffusion.
If a ligand is bound to the protein, the saturation is transferred from the protein's protons to the protons of the ligand that are in close proximity to the protein surface.
The ligand then dissociates from the protein, carrying the saturation information with it.
By subtracting a reference spectrum (where the protein is not saturated) from the saturated spectrum, a "difference" spectrum is obtained. This difference spectrum only shows signals from the ligand protons that received saturation, thus identifying them as being in close contact with the protein.
The intensity of the signals in the STD-NMR spectrum is proportional to the proximity of the corresponding ligand protons to the protein surface. This allows for the determination of the "binding epitope," which is the part of the ligand that is directly involved in the interaction.
For this compound, an STD-NMR experiment in the presence of a target protein would reveal which parts of the molecule are in direct contact with the protein's binding pocket. For example, it could distinguish between interactions involving the aromatic ring, the methoxy group, or the chroman backbone. This information is invaluable for understanding the molecular basis of binding and for guiding further optimization of the compound.
Data Tables
Table 1: Comparison of Electronic Properties of Substituents on a Benzene Ring
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity (Electrophilic Aromatic Substitution) |
| -Cl | Electron-withdrawing | Weakly electron-donating | Deactivating, ortho-, para-directing |
| -OCH3 | Weakly electron-withdrawing | Strongly electron-donating | Activating, ortho-, para-directing |
| -NH2 | Weakly electron-withdrawing | Strongly electron-donating | Strongly activating, ortho-, para-directing |
Table 2: Key Parameters in MM/GBSA Calculations
| Parameter | Description | Importance |
| ΔE_MM | Molecular mechanics energy | Captures the enthalpic contribution from van der Waals and electrostatic interactions. |
| ΔG_pol | Polar solvation energy | Accounts for the energy change associated with moving the molecule from a vacuum to a polar solvent. |
| ΔG_nonpol | Nonpolar solvation energy | Represents the energy required to create a cavity in the solvent for the molecule. |
| -TΔS | Conformational entropy | Reflects the change in flexibility of the ligand and protein upon binding. |
Pharmacological and Biological Investigations of Chroman 4 Amine Derivatives in Vitro Studies
Enzyme Inhibition Potentials
The chroman-4-amine (B2768764) scaffold has been the subject of extensive investigation for its ability to inhibit a variety of enzymes implicated in different pathological conditions. The following sections detail the inhibitory activities of these derivatives against several key enzyme targets.
Cholinesterase Inhibition (e.g., Equine Serum Butyrylcholinesterase, Acetylcholinesterase)
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of cholinergic neurotransmission. semanticscholar.org Their inhibition is a key therapeutic strategy, particularly for Alzheimer's disease, to enhance acetylcholine (B1216132) levels in the brain. nih.govmdpi.com While AChE is the main enzyme responsible for acetylcholine breakdown in a healthy brain, BChE's role becomes more significant in the Alzheimer's-affected brain as AChE levels decline. nih.gov
Derivatives of the chroman scaffold have shown notable potential as cholinesterase inhibitors. For instance, a chroman-4-one dithiocarbamate (B8719985) derivative was reported to be 4.5 times more potent against acetylcholinesterase from the electric eel (eeAChE) than the reference drug Tacrine. researchgate.net
Research into related heterocyclic structures like 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones has identified compounds with dual inhibitory action against both AChE and BChE. mdpi.com Modifications to the basic amino group and the benzyloxy tail of these coumarin (B35378) derivatives significantly influenced their inhibitory potency and selectivity for MAO-B versus cholinesterases. mdpi.com Specifically, introducing a terminal propargyl group resulted in a potent and selective MAO-B inhibitor that also demonstrated a threefold improvement in AChE affinity compared to its parent compound. mdpi.com In contrast, a study on 5-hydroxy-2-methyl-chroman-4-one, isolated from a fungal extract, showed weak inhibitory activity against both AChE and BChE, with IC₅₀ values greater than 40 µM. nih.gov
The search for effective treatments for Alzheimer's has led to the development of dual inhibitors targeting both AChE and BChE. nih.gov Compounds like rivastigmine (B141) are known dual inhibitors. nih.govresearchgate.net The development of selective BChE inhibitors is also considered a viable therapeutic approach. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected Chroman and Chromen Derivatives
| Compound/Derivative Class | Target Enzyme | Activity/Potency | Reference |
|---|---|---|---|
| Chroman-4-one dithiocarbamate | eeAChE | 4.5-fold more potent than Tacrine | researchgate.net |
| 4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones | AChE & BChE | Dual inhibition, potency varies with substitution | mdpi.com |
Monoamine Oxidase (MAO-A, MAO-B) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters. nih.gov Elevated MAO-B activity, in particular, is linked to neurodegenerative diseases, making it a significant therapeutic target. nih.gov
Chroman-4-one derivatives have emerged as promising MAO inhibitors. A study identified 5-hydroxy-2-methyl-chroman-4-one as a selective and reversible competitive inhibitor of MAO-B. nih.gov This compound exhibited an IC₅₀ value of 3.23 µM for MAO-B and 13.97 µM for MAO-A, indicating a roughly four-fold selectivity for the B isoform. nih.gov
Further studies on chromone (B188151) and chromanone scaffolds have expanded on these findings. semanticscholar.orgjournaljpri.comresearchgate.net A series of (E)-3-Heteroarylidenechroman-4-ones were identified as potent and selective MAO-B inhibitors. semanticscholar.org Similarly, chromane-2,4-dione derivatives have shown potent and specific MAO-B inhibitory effects, with IC₅₀ values in the micromolar to sub-micromolar range. nih.gov For example, one such derivative with a benzyl (B1604629) side chain was found to be a highly potent MAO-B inhibitor with an IC₅₀ value of 0.638 µM. nih.gov The binding mode of these compounds is thought to involve the chromane-2,4-dione moiety interacting with the polar region of the enzyme's active site near the FAD cofactor. nih.gov
Related coumarin derivatives, such as 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, have also been extensively investigated as MAO-B inhibitors. mdpi.com These studies highlight how structural modifications can fine-tune potency and selectivity. mdpi.com
Table 2: MAO Inhibitory Activity of Selected Chroman and Chromone Derivatives
| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| 5-Hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 µM | nih.gov |
| 5-Hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 µM | nih.gov |
| Chromane-2,4-dione (benzyl side chain) | MAO-B | 0.638 µM | nih.gov |
Sirtuin (SIRT2) Enzyme Inhibition
Sirtuins are a class of NAD⁺-dependent deacetylases involved in various cellular processes, and their dysregulation is linked to aging-related diseases like neurodegeneration. nih.govnih.gov SIRT2, in particular, has been identified as a promising drug target. nih.gov
Substituted chroman-4-one derivatives have been synthesized and evaluated as novel, potent, and selective inhibitors of SIRT2. nih.govacs.org Structure-activity relationship studies revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are crucial for high potency. nih.govacs.org Specifically, an alkyl chain of three to five carbons at the 2-position and larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable. nih.govacs.org The most potent compound identified in one study was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ of 1.5 µM for SIRT2. nih.govacs.org These compounds demonstrated high selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3. nih.govacs.org
The integrity of the carbonyl group in the chroman-4-one scaffold is essential for inhibitory activity, as minor alterations to the ring system can markedly affect potency. nih.govacs.org Further research on novel chroman-4-one and chromone-based SIRT2 inhibitors has shown that these compounds can exert antiproliferative effects in cancer cell lines, which correlates with their SIRT2 inhibition potency and an increase in the acetylation of α-tubulin, a known SIRT2 substrate. nih.govsigmaaldrich.com
Table 3: SIRT2 Inhibitory Activity of Selected Chroman-4-one Derivatives
| Compound | Target Enzyme | IC₅₀ Value | Selectivity | Reference |
|---|---|---|---|---|
| 6,8-Dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 µM | High selectivity over SIRT1 and SIRT3 | nih.govacs.org |
Pteridine Reductase 1 (PTR1) Inhibition in Parasitic Systems
Pteridine reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites, such as Trypanosoma brucei and Leishmania species, which cause diseases like Human African Trypanosomiasis and Leishmaniasis. nih.govnih.gov PTR1 is a validated drug target for developing new anti-parasitic agents. nih.gov
Flavonoids and their analogues, including the chroman-4-one scaffold, have been identified as inhibitors of PTR1. nih.govnih.gov In one study, three chroman-4-one analogues were synthesized and evaluated against PTR1 from Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). nih.govnih.gov The most potent of these compounds demonstrated activity against both the enzymes and the parasites themselves, with a favorable selectivity index and low toxicity. nih.govnih.gov
Crystallographic studies of these inhibitors in complex with TbPTR1 and LmPTR1 have provided a structural basis for their inhibitory activity. nih.govnih.gov These findings are crucial for further structure-based drug design and the optimization of the chroman-4-one scaffold to develop more potent anti-trypanosomatidic compounds that can target multiple PTR1 variants. nih.govnih.gov
Table 4: Anti-parasitic Activity of Chroman-4-one Derivatives via PTR1 Inhibition
| Compound Class | Target Organism/Enzyme | Activity | Reference |
|---|---|---|---|
| Chroman-4-one analogues | Trypanosoma brucei PTR1 (TbPTR1) | Potent inhibition | nih.govnih.gov |
| Chroman-4-one analogues | Leishmania major PTR1 (LmPTR1) | Potent inhibition | nih.govnih.gov |
| Chroman-4-one analogues | Trypanosoma brucei (parasite) | Active, selectivity index > 7 | nih.govnih.gov |
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase (COX) enzymes exist in two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov
The chromene and flavone (B191248) scaffolds have proven to be suitable templates for designing new selective COX-2 inhibitors. nih.govnih.gov A series of 2-phenyl-4H-chromen-4-one derivatives bearing a methylsulfonyl (MeSO₂) group—a common pharmacophore in selective COX-2 inhibitors—were designed and synthesized. nih.govnih.gov These compounds showed potent COX-2 inhibitory activities, with IC₅₀ values in the low nanomolar range. nih.gov One of the most potent compounds, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, exhibited a COX-2 IC₅₀ of 0.07 µM and a high selectivity index of 287.1, comparable to the reference drug celecoxib. nih.govnih.gov
Another study identified 6-chloro-7-methyl-3',4'-dimethoxyflavone as a potent and selective COX-2 inhibitor, showing almost twice the selective inhibitory activity of celecoxib. nih.gov Molecular modeling studies suggest that the p-MeSO₂ substituent fits well into a secondary pocket of the COX-2 active site, and the carbonyl group of the chromene ring can interact with key amino acid residues like Ser(530). nih.gov
Table 5: COX-2 Inhibitory Activity of Chromene and Flavone Derivatives
| Compound | Target Enzyme | IC₅₀ Value | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 3-(Benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | COX-2 | 0.07 µM | 287.1 | nih.govnih.gov |
| Celecoxib (Reference) | COX-2 | 0.06 µM | 405 | nih.govnih.gov |
Kinase Inhibition Mechanisms (General)
The 4-amino heterocyclic core is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy. nih.gov The 4-aminoquinazoline scaffold, for example, is present in numerous approved anticancer drugs that target specific tyrosine and serine/threonine kinases like EGFR, HER2, and VEGFR. nih.gov
While direct studies on 7-Chloro-6-methoxychroman-4-amine are limited in this context, related chromen-4-one derivatives have shown potential as kinase modulators. For example, trimethoxyphenyl-4H-chromen derivatives have been found to directly modulate the activity of important signaling molecules, including protein kinases like phosphatidylinositol 3-kinase (PI3K). nih.gov These compounds can also act as telomerase inhibitors by regulating the expression of dyskerin, a protein essential for telomerase activity. nih.gov
The general principle of targeting the ATP-binding site of kinases with heterocyclic compounds provides a strong rationale for investigating chroman-4-amine derivatives in this area. The design of novel series of compounds, such as N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides, as dual c-Met/VEGFR2 receptor tyrosine kinase inhibitors further illustrates the versatility of related heterocyclic structures in achieving potent kinase inhibition. nih.gov The structural similarities suggest that the chroman-4-amine scaffold could also be adapted to create specific kinase inhibitors.
Receptor Binding and Modulatory Activities
While direct studies on this compound are not prevalent in the reviewed literature, research on related structures provides valuable insights into potential receptor interactions.
Serotonin (B10506) Receptor (5-HT1A) Affinity
The serotonin 1A (5-HT1A) receptor is a key target in the development of treatments for central nervous system disorders. nih.gov Although no studies directly link this compound to 5-HT1A affinity, research into other heterocyclic structures demonstrates the features that can confer high binding potency. For instance, a series of indanone derivatives were synthesized and evaluated for their affinity to various serotonin and dopamine (B1211576) receptors. nih.gov One such compound, 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (compound 21), displayed a sub-nanomolar binding affinity for the 5-HT1A receptor (Ki = 0.74 nM) and was identified as a full agonist. nih.gov This highlights that a chloro-substituted ring system, combined with a piperazine (B1678402) moiety, can be a potent pharmacophore for 5-HT1A binding. nih.gov
Similarly, studies on 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives have explored their affinity for serotonin receptors, indicating that specific substitutions can lead to high affinity and antagonistic activity at the 5-HT1A receptor. nih.gov These findings suggest that while the chroman core of this compound is distinct, the potential for interaction with serotonergic systems could be a subject for future investigation.
Bradykinin (B550075) B1 Receptor Antagonism
The bradykinin B1 receptor, which is induced during tissue injury and inflammation, is a promising target for treating chronic pain. nih.gov Research has identified that aryl sulfonamides featuring a chiral chroman diamine moiety are potent antagonists of the human B1 receptor. nih.gov While specific data for the 7-chloro-6-methoxy substituted variant is unavailable, this class of compounds has shown significant promise. Structure-activity relationship studies revealed a preference for 3- and 3,4-disubstituted aryl sulfonamides and bulky secondary or tertiary amines at the benzylic amine position for high potency. nih.gov These studies on related chroman structures suggest that the chroman-4-amine skeleton is a viable scaffold for developing B1 receptor antagonists. nih.govnih.govresearchgate.net
Cellular Effects and Pathway Modulation (In Vitro)
Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro Context)
The 7-chloro-4-aminoquinoline nucleus, which shares the 7-chloro-4-amino substitution pattern with the target compound but has a different heterocyclic core, has been extensively studied for its antiproliferative effects. Hybrid molecules combining this quinoline (B57606) nucleus with a 2-pyrazoline (B94618) moiety have demonstrated significant cytostatic activity. nih.gov
In a large-scale screening by the U.S. National Cancer Institute (NCI), several such hybrid compounds were evaluated against 58 human cancer cell lines. nih.gov The most active compounds exhibited GI50 (50% growth inhibition) values in the sub-micromolar range, with some as low as 0.05 µM. nih.gov Specifically, compounds 25, 30, 31, 36, and 37 from this series showed noteworthy activity. nih.gov
Furthermore, a separate series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic activity against eight human cancer cell lines. mdpi.com The results indicated that sulfonyl N-oxide derivatives were generally more cytotoxic than the corresponding sulfanyl (B85325) and sulfinyl derivatives. The CCRF-CEM leukemia cell line was particularly sensitive to these compounds, with IC50 values for the most active derivatives ranging from 0.55 to 2.74 µM. mdpi.com
These findings from structurally related 7-chloro-4-aminoquinolines suggest that the 7-chloro substitution is a key feature for conferring cytotoxic and antiproliferative properties. nih.govmdpi.com
Table 1: Antiproliferative Activity of Selected 7-Chloro-4-aminoquinoline Derivatives
| Compound Type | Cancer Cell Lines | Activity Metric | Value Range | Reference |
|---|---|---|---|---|
| 7-Chloro-4-aminoquinoline-pyrazoline hybrids | 58 Human Cancer Cell Lines | GI50 | 0.05 - 0.95 µM | nih.gov |
Modulation of Intracellular Signaling Pathways (e.g., PI3K-Akt-mTOR Pathway)
The PI3K-Akt-mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov There is currently no available research detailing the effects of This compound on this specific pathway. However, the importance of this pathway in cancer biology makes it a crucial area for future investigation of novel antiproliferative compounds. Studies on other agents have shown that systemic activation of the PI3K/AKT/mTOR pathway is associated with resistance to therapies in metastatic breast cancer, making pathway inhibitors a key area of research. nih.gov Future studies could explore whether the cytotoxic effects of chroman-4-amine derivatives are mediated through the modulation of this or other related signaling cascades.
Antimicrobial and Antifungal Activity (In Vitro)
While no specific antimicrobial or antifungal data exists for this compound, studies on the related 7-chloro-4-aminoquinoline and 7-chloro-5,8-quinolinedione scaffolds have revealed significant antifungal properties.
Hybrid compounds containing the 7-chloro-4-aminoquinoline nucleus were evaluated for their activity against pathogenic fungi. nih.gov These compounds were tested against Candida albicans and Cryptococcus neoformans, demonstrating that this chemical scaffold can be a foundation for developing new antifungal agents. nih.gov
In another study, a series of 6-[N-(halophenyl)amino]-7-chloro-5,8-quinolinedione derivatives showed potent in vitro antifungal activity against several pathogenic Candida species, including C. albicans, C. glabrata, C. krusei, C. parapsilosis, and C. tropicalis. nih.gov The derivative with a (3,4-dichlorophenyl)amino substituent was particularly effective, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against the tested species. nih.gov Several compounds in this series exhibited more potent activity than the standard antifungal drug ketoconazole. nih.gov
Table 2: In Vitro Antifungal Activity of Related Chloro-Substituted Quinolines/Quinolinediones
| Compound Series | Fungal Species | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 6-[N-(3,4-dichlorophenyl)amino]-7-chloro-5,8-quinolinedione | Candida species | MIC | 4 µg/mL | nih.gov |
These results underscore the potential of the chloro-substituted heterocyclic systems as a basis for the development of novel antifungal agents.
Antibacterial Spectrum and Potency
Chroman-4-one derivatives have been identified as a promising class of compounds in the search for new antibacterial agents. Research has demonstrated that these scaffolds can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain 3-benzylidene-4-chromanone (B8775485) derivatives have shown notable antibacterial efficacy. nih.gov The core structure of chromanone is a key building block that allows for various substitutions, leading to a wide range of biological activities. nih.gov
Further studies have explored the synthesis and antibacterial evaluation of different chroman-4-one and chalcone (B49325) derivatives. nih.gov Additionally, N-substituted acetamide (B32628) derivatives of 4-hydroxy-2-oxo-2H-chromene have been synthesized and assessed for their inhibitory potential against several bacterial strains, indicating their value as bacterial inhibitors. researchgate.net The antibacterial activity of coumarin derivatives, which share a structural relationship with chromans, has also been evaluated against pathogens such as Staphylococcus aureus, E. coli, and Bacillus cereus, demonstrating both bacteriostatic and bactericidal effects. jocpr.com These findings underscore the potential of the broader chroman family as a source for the development of new antibacterial drugs.
Table 1: Antibacterial Activity of Selected Chroman and Coumarin Derivatives
| Compound/Derivative Class | Bacterial Strains Tested | Observed Activity | Reference(s) |
|---|---|---|---|
| 3-Benzylidene-4-chromanone derivatives | Gram-positive and Gram-negative bacteria | Significant antibacterial activity | nih.gov |
| N-Substituted acetamide derivatives of 4-hydroxy-2-oxo-2H-chromene | Various bacterial strains | Valuable inhibitors | researchgate.net |
| Coumarin derivatives | Staphylococcus aureus, E. coli, Bacillus cereus | Bacteriostatic and bactericidal | jocpr.com |
| 2-Amino-4H-chromene derivatives | General | Antimicrobial, Antibacterial | researchgate.net |
Antifungal Efficacy against Specific Pathogens (e.g., Candida spp.)
The antifungal properties of chroman and chromone derivatives have been a significant area of investigation, particularly against opportunistic fungal pathogens like Candida species. These infections can be persistent and are often associated with biofilm formation, which confers resistance to antifungal agents. nih.govresearchgate.net
Several studies have highlighted the potential of chroman-based compounds in combating Candida infections. For example, a series of 6-[N-(halophenyl)amino]-7-chloro-5,8-quinolinedione derivatives displayed potent antifungal activities against pathogenic Candida species, including C. albicans, C. glabrata, C. krusei, C. parapsilosis, and C. tropicalis. nih.gov Notably, some of these derivatives exhibited greater potency than the established antifungal drug ketoconazole. nih.gov The derivative with a (3,4-dichlorophenyl)amino substituent was found to be the most effective in inhibiting the growth of Candida species. nih.gov
In another study, (E)-3-benzylidene-chroman-4-one was shown to possess fungicidal-like activity against various Candida species, with its mechanism of action likely involving the fungal plasma membrane. semanticscholar.org Furthermore, a 7-chlorochroman derivative, specifically a (Z)-1,2,4-triazolylchromanone oxime ether, demonstrated potent activity against yeasts, surpassing the efficacy of fluconazole, a standard triazole antifungal. researchgate.net Research into chromone-3-carbonitriles has also revealed their antifungal and antibiofilm activities against a range of Candida species. nih.govresearchgate.net
Table 2: Antifungal Activity of Selected Chroman Derivatives against Candida spp.
| Compound/Derivative Class | Candida Species Tested | Key Findings | Reference(s) |
|---|---|---|---|
| 6-[N-(halophenyl)amino]-7-chloro-5,8-quinolinedione derivatives | C. albicans, C. glabrata, C. krusei, C. parapsilosis, C. tropicalis | Potent antifungal activities; some derivatives more potent than ketoconazole. | nih.gov |
| (E)-3-Benzylidene-chroman-4-one | Candida spp. | Fungicidal-like activity; likely targets the plasma membrane. | semanticscholar.org |
| 7-Chlorochroman derivative ( (Z)-1,2,4-triazolylchromanone oxime ether) | Yeasts (including Candida) | More potent than fluconazole. | researchgate.net |
| Chromone-3-carbonitriles | Nine Candida species | Good antifungal and antibiofilm activity. | nih.govresearchgate.net |
Investigation of Mechanism of Action (beyond basic binding)
Kinetic Studies of Enzyme Inhibition
Understanding the mechanism by which a compound inhibits an enzyme is crucial for drug development. Kinetic studies provide valuable insights into the mode of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. These studies analyze the rates of enzyme reactions in the presence of varying concentrations of the substrate and the inhibitor. nih.gov
In competitive inhibition , the inhibitor binds to the active site of the enzyme, thereby competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the Michaelis-Menten constant (Km) of the enzyme but does not affect the maximum reaction velocity (Vmax). nih.govyoutube.com
Non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency. In this case, the Vmax is lowered, but the Km remains unchanged because the inhibitor does not interfere with substrate binding. youtube.comyoutube.com
Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex. This form of inhibition leads to a decrease in both Vmax and Km. youtube.comyoutube.com
Graphical methods, such as Lineweaver-Burk plots, are commonly employed to analyze enzyme kinetics and determine the type of inhibition. nih.gov By plotting the reciprocal of the reaction velocity against the reciprocal of the substrate concentration, the effects of an inhibitor on Km and Vmax can be visualized and quantified. nih.gov More advanced techniques involve the pre-steady-state analysis of reaction progress curves, which can provide a more accurate description of the inhibition mechanism, especially for inhibitors with slow binding or long residence times. nih.gov
While the antifungal activity of some chroman derivatives is thought to involve targeting the fungal plasma membrane, detailed kinetic studies on specific enzyme inhibition by this compound are not extensively reported in the available literature. semanticscholar.org However, the principles of enzyme kinetics provide a fundamental framework for how such investigations would be conducted to elucidate its precise mechanism of action.
Broader Applications and Future Research Directions
Development of Novel Therapeutic Lead Compounds based on the Chroman-4-amine (B2768764) Core
The chroman core is a foundational element in the discovery of new therapeutic agents due to its favorable structural and drug-like properties. acs.org While direct research on 7-Chloro-6-methoxychroman-4-amine is specific, extensive studies on the closely related chroman-4-one and chromen-4-one scaffolds highlight the vast potential of this chemical family. These related compounds have been investigated for a wide range of therapeutic targets, establishing a strong rationale for the development of amine-containing analogues.
Derivatives of the chroman-4-one scaffold have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a protein deacetylase implicated in neurodegenerative diseases and cancer. acs.org Researchers have focused on modifying the chroman-4-one structure to enhance properties like hydrophilicity, which is crucial for the development of compounds suitable for in vivo studies. acs.org Similarly, computational studies involving molecular docking have been used to design novel 4-chromanone (B43037) derivatives as potential analgesics targeting opioid receptors. jmbfs.org These studies demonstrate the utility of the chroman framework in creating molecules with high binding affinity to key biological targets. jmbfs.org
Furthermore, the chromen-4-one scaffold has served as a starting point for developing ligands for G protein-coupled receptors (GPCRs) like GPR55, which is a target for treating inflammation, neuropathic pain, and cancer. acs.org Other research has shown that chromen-4-one derivatives can act as telomerase inhibitors, a key target in anticancer therapy, by downregulating the expression of the protein dyskerin. nih.gov The existence of both the (S)- and (R)-enantiomers of this compound as commercially available building blocks facilitates the synthesis of new, stereochemically defined therapeutic candidates. bldpharm.combldpharm.com
Table 1: Therapeutic Targets of Chroman-based Scaffolds
| Scaffold Type | Therapeutic Target | Potential Application | Reference |
|---|---|---|---|
| Chroman-4-one | Sirtuin 2 (SIRT2) | Cancer | acs.org |
| 4-Chromanone | Opioid Receptors | Pain Relief (Analgesia) | jmbfs.org |
| Chromen-4-one | GPR55 | Inflammation, Pain, Cancer | acs.org |
Exploration of Chroman-4-amines in Advanced Materials Science (e.g., Polymer and Coating Development)
While the predominant application of the chroman-4-amine scaffold is in medicinal chemistry, the inherent properties of amines suggest potential, albeit less explored, applications in materials science. Amines are a crucial class of compounds used in the development of various materials, including polymers and "smart" materials. wiley.com However, specific research detailing the use of this compound in polymer or coating development is not widely available in public literature. The primary focus remains on its utility as a pharmaceutical intermediate. bldpharm.com
Design and Synthesis of Peptidomimetics Based on Chromane (B1220400) Scaffolds
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.govescholarship.org The rigid, conformationally constrained nature of the chromane scaffold makes it an excellent candidate for use in peptidomimetic design. nih.gov Such scaffolds can replace dipeptide motifs in a peptide sequence to induce specific secondary structures, such as β-turns. nih.gov
The general strategy involves incorporating the chromane nucleus as a central core, with functional groups appended to mimic the side chains of amino acids. nih.gov The amine group of this compound provides a key attachment point for building peptide chains or other functional moieties. The defined stereochemistry of the amine is critical for orienting these appendages in a precise three-dimensional arrangement, allowing them to interact effectively with biological targets like proteins. nih.gov Although direct examples using this compound are not prevalent, the principles established with other heterocyclic scaffolds strongly support its potential in this area. nih.govescholarship.org
Emerging Methodologies in Amine Chemistry for Chromane Systems
Recent advances in synthetic organic chemistry offer powerful tools for the synthesis and modification of complex amines like those found in chromane systems. These emerging methodologies are crucial for creating diverse libraries of compounds for drug discovery and other applications.
Modern synthetic methods include:
Borrowing Hydrogen Methodology: This environmentally friendly approach uses alcohols and amines to form C-N bonds, with water as the only byproduct. The use of microwave heating can significantly accelerate these reactions, making the synthesis more efficient. organic-chemistry.org This technique is applicable for reacting the chroman-4-amine with various alcohols to create N-alkylated derivatives.
Advanced Catalytic Methods: Biocatalysis, using engineered enzymes like transaminases, offers a highly selective method for synthesizing chiral amines. wiley.com Recent work has demonstrated the use of engineered carbene transferases for the stereodivergent synthesis of complex molecules containing a chromane scaffold, highlighting the power of biocatalysis to create all possible stereoisomers of a product. acs.org
Novel Ring-Forming Reactions: Palladium-catalyzed reactions have been developed to manipulate the chromone (B188151) core itself. For instance, a sequence involving aza-Michael addition, ring-opening, and intramolecular aryloxycarbonylation allows for the synthesis of novel chroman-2,4-diones, demonstrating that the core structure can be intricately modified. nih.gov
Photocatalytic Approaches: The use of light to drive chemical reactions has opened new avenues for C-H amination and other C-N bond-forming reactions under mild conditions. wiley.com
These advanced methods provide chemists with a versatile toolkit to synthesize and functionalize chromane systems, enabling the exploration of a wider chemical space.
Strategic Approaches for Optimized Drug Design and Discovery
The development of drugs based on the chroman-4-amine scaffold benefits from several strategic approaches that optimize the discovery process. A multi-faceted strategy combines computational design, systematic chemical synthesis, and detailed biological evaluation.
Computational and Structure-Based Design: Molecular modeling and docking studies are used to predict how chromane derivatives will bind to a target protein. jmbfs.org This allows for the rational design of new analogues with potentially higher affinity and selectivity, prioritizing the synthesis of the most promising compounds. jmbfs.org
Structure-Activity Relationship (SAR) Studies: A systematic approach is employed where different parts of the chromane molecule are modified to understand their effect on biological activity. For example, researchers have explored how adding various substituents to the chromen-4-one scaffold can tune the efficacy of the molecule as an agonist or antagonist for the GPR55 receptor. acs.org
Optimization of Physicochemical Properties: A key challenge in drug discovery is ensuring that a potent molecule has suitable properties (e.g., solubility, metabolic stability) to be effective in vivo. A common strategy involves modifying a lead compound, such as a lipophilic chroman-4-one, by introducing hydrophilic groups to improve its pharmacokinetic profile. acs.org
Mechanism-Based Discovery: This approach focuses on designing compounds that interfere with a specific biological mechanism. For instance, chromen-4-one derivatives were specifically designed to inhibit telomerase activity by regulating the expression of an associated protein, dyskerin, demonstrating a targeted approach to anticancer drug design. nih.gov
By integrating these strategies, researchers can more efficiently navigate the complex path from an initial hit compound, like this compound, to a fully optimized drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
